molecular formula C22H42N2O4S B1599392 N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid CAS No. 61315-59-1

N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

Cat. No. B1599392
CAS RN: 61315-59-1
M. Wt: 430.6 g/mol
InChI Key: SKDIPRMGDVUUQO-HMZWWLAASA-N
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Description

N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid is a useful research compound. Its molecular formula is C22H42N2O4S and its molecular weight is 430.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Heterocyclic Compounds : N-Cyclohexylcyclohexanamine is involved in the synthesis of various heterocyclic compounds. For example, its reaction with carbon disulfide in the presence of triethylamine and aqueous ammonia leads to benzothiazine derivatives (Muraoka, Yamamoto, & Takeshima, 1975).

  • Formation of Zwitterionic Compounds : This chemical is also useful in creating zwitterionic derivatives of 2-hydroxypropanoic acid, through unusual rearrangements following cyclization (Zaleska, Bazanek, Socha, Karelus, Grochowski, & Serda, 2002).

  • Synthesis of Cyclohexyl 1,3-Propanediamine Derivatives : These compounds have been synthesized and investigated for their cytotoxic action, showing potential in antitumor activity (Savić, Misirlić-Denčić, Dulović, Mihajlović-Lalić, Jovanovic, Grgurić-Šipka, Markovic, & Sabo, 2014).

Analytical and Biological Studies

Mechanism of Action

Target of Action

It’s known that the compound is used in organic synthesis for the protection of amino groups . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis .

Mode of Action

The compound interacts with its targets by masking the amino group, which is a key functionality present in several compounds such as natural products, amino acids, and peptides . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic compounds. It plays a crucial role in the temporal masking and demasking of agents in synthetic organic transformations . The objective is to selectively form bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound is known to be used in organic synthesis, suggesting that its pharmacokinetic properties would depend on the specific context of its use .

Result of Action

The result of the compound’s action is the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the deprotection reactions take place under room temperature conditions . The use of three equivalents of oxalyl chloride in methanol achieves good-to-excellent yields of deprotected tert-butyl carbamates .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H19NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIPRMGDVUUQO-HMZWWLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210216
Record name N-((tert-Butoxy)carbonyl)-D-methionine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61315-59-1
Record name D-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61315-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((tert-Butoxy)carbonyl)-D-methionine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061315591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((tert-Butoxy)carbonyl)-D-methionine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(tert-butoxy)carbonyl]-D-methionine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
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N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
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N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
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N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
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N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid
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N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid

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